An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone (CAS: 320592-61-8)
An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone (CAS: 320592-61-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring make it a valuable scaffold in the design of novel therapeutic agents.[2] This guide focuses on a specific derivative, 1-(5-Methoxypyrazin-2-yl)ethanone, providing a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in drug discovery.
Compound Profile
Chemical Identity
| Property | Value | Source |
| CAS Number | 320592-61-8 | [4][5][6][7] |
| Molecular Formula | C7H8N2O2 | [6][7][8] |
| Molecular Weight | 152.15 g/mol | [6][8] |
| IUPAC Name | 1-(5-methoxypyrazin-2-yl)ethanone | [5] |
| Synonyms | Ethanone, 1-(5-methoxypyrazinyl)- | [5][6][8] |
Physicochemical Properties (Predicted)
While extensive experimental data for this specific compound is not publicly available, predictive models and data from analogous structures suggest the following:
| Property | Predicted Value | Notes |
| Boiling Point | ~280-300 °C | Estimated based on related pyrazine ketones. |
| Melting Point | Not available | Likely a solid at room temperature.[9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Expected behavior for a moderately polar organic molecule. |
| Appearance | Likely a crystalline solid | Based on similar compounds. |
Synthesis Strategies
The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the self-condensation of α-amino ketones.[1][10][11][12] For 1-(5-Methoxypyrazin-2-yl)ethanone, a plausible synthetic approach involves the modification of a pre-existing pyrazine ring or the construction of the ring with the desired substituents.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a precursor such as 2-acetyl-5-methoxypyrazine, which could be derived from 2-amino-5-methoxypyrazine. This approach focuses on introducing the acetyl group onto a pre-functionalized pyrazine core.
Caption: Retrosynthetic analysis of 1-(5-Methoxypyrazin-2-yl)ethanone.
Proposed Synthetic Protocol
A potential synthetic route could involve the acylation of a suitable pyrazine precursor. One common method for synthesizing pyrazine derivatives is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones.[10][11]
Step 1: Synthesis of a Substituted α-Amino Ketone. This can be generated in situ from an appropriate starting material.
Step 2: Self-Condensation and Oxidation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[10][11]
Alternative Strategy: Cross-Coupling Reactions
Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions to introduce the acetyl group onto a halogenated 2-methoxypyrazine precursor. This approach offers high efficiency and functional group tolerance.
Analytical Characterization
To confirm the identity and purity of synthesized 1-(5-Methoxypyrazin-2-yl)ethanone, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the acetyl group protons. The chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazine ring, and the methoxy carbon.[13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak (M+) should be observed at m/z = 152.15.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[14]
Caption: Analytical workflow for structure elucidation and purity assessment.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] The methoxy and acetyl functional groups on 1-(5-Methoxypyrazin-2-yl)ethanone offer multiple points for chemical modification, making it a versatile building block for creating libraries of novel compounds.
As a Synthetic Intermediate
This compound serves as a key intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for various chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups.
-
Aldol Condensation: To form larger carbon skeletons.[15]
-
Oxidation: To convert the acetyl group into a carboxylic acid.[15]
These transformations allow for the exploration of a wide chemical space in the search for new drug candidates.
Potential Biological Activities of Derivatives
Derivatives of methoxypyrazines have been investigated for a range of pharmacological activities. While specific studies on 1-(5-Methoxypyrazin-2-yl)ethanone are limited, the broader class of pyrazine derivatives has shown promise in several therapeutic areas:
-
Anticancer Agents: Many pyrazine-containing compounds exhibit cytotoxic activity against various cancer cell lines.[2][16][17]
-
Enzyme Inhibitors: The pyrazine nucleus can act as a bioisostere for other aromatic systems, enabling the design of potent and selective enzyme inhibitors.
-
Antimicrobial and Anti-inflammatory Agents: Pyrazine derivatives have also demonstrated antimicrobial and anti-inflammatory properties.[2][3][15]
Caption: Potential synthetic diversifications from the core molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-(5-Methoxypyrazin-2-yl)ethanone.
Hazard Identification
Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[9][18] It may also cause skin and eye irritation.[9][18]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a dry and cool place.[19]
Conclusion
1-(5-Methoxypyrazin-2-yl)ethanone is a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemical nature, stemming from the pyrazine core and the reactive acetyl and methoxy groups, allows for the synthesis of diverse compound libraries. Further investigation into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in innovative research and development projects.
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